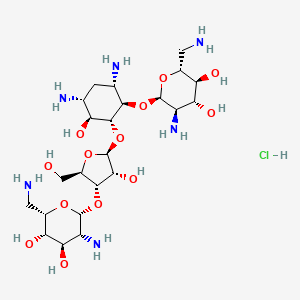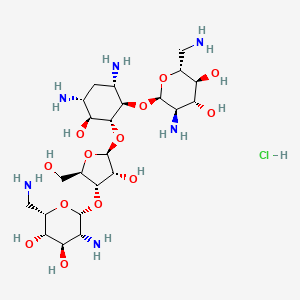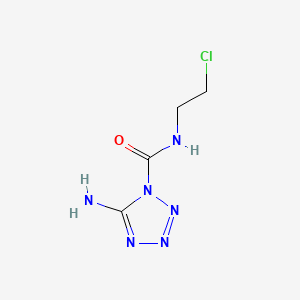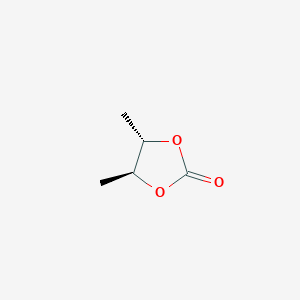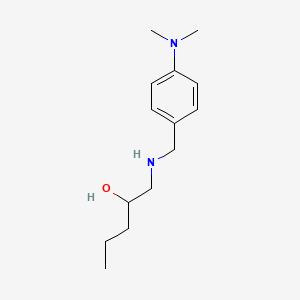
Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoxazine ring fused with an acetamide group and a trifluoromethyl group. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- typically involves the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.
Introduction of the Acetamide Group: The acetamide group is introduced through a reaction with acetic anhydride or acetyl chloride in the presence of a base.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-: Lacks the trifluoromethyl group.
Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trichloro-: Contains a trichloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Acetamide, N-(2,3-dihydro-2,3-dioxo-4H-1,4-benzoxazin-4-yl)-2,2,2-trifluoro- imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability
Properties
CAS No. |
34288-10-3 |
|---|---|
Molecular Formula |
C10H5F3N2O4 |
Molecular Weight |
274.15 g/mol |
IUPAC Name |
N-(2,3-dioxo-1,4-benzoxazin-4-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H5F3N2O4/c11-10(12,13)9(18)14-15-5-3-1-2-4-6(5)19-8(17)7(15)16/h1-4H,(H,14,18) |
InChI Key |
UDYXKIAZVPYHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=O)O2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








